molecular formula C23H27ClN2O B13752839 1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride CAS No. 27326-17-6

1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride

Cat. No.: B13752839
CAS No.: 27326-17-6
M. Wt: 382.9 g/mol
InChI Key: XXMSBXHSVOHTIJ-UHFFFAOYSA-M
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Description

1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of indoline derivatives with appropriate aldehydes or ketones . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Safety protocols are strictly followed to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various quinolinium and indolinium derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Its photochromic properties allow it to be used in optical applications, where it can switch between different states upon exposure to light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride stands out due to its unique combination of stability, reactivity, and photochromic properties. This makes it highly valuable in both research and industrial applications.

Properties

CAS No.

27326-17-6

Molecular Formula

C23H27ClN2O

Molecular Weight

382.9 g/mol

IUPAC Name

6-methoxy-1-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium;chloride

InChI

InChI=1S/C23H27N2O.ClH/c1-23(2)19-9-5-6-10-21(19)24(3)22(23)13-15-25-14-7-8-17-16-18(26-4)11-12-20(17)25;/h5-6,9-13,15-16H,7-8,14H2,1-4H3;1H/q+1;/p-1

InChI Key

XXMSBXHSVOHTIJ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=[N+]3CCCC4=C3C=CC(=C4)OC)C)C.[Cl-]

Origin of Product

United States

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